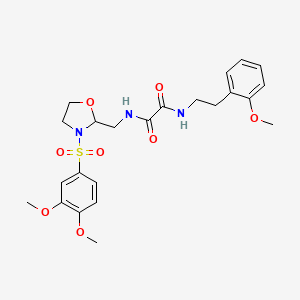

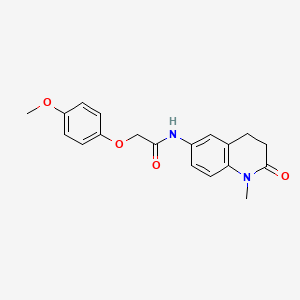

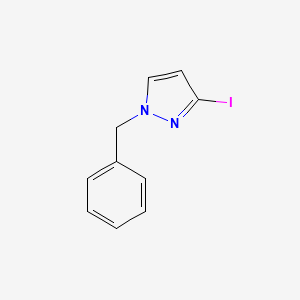

![molecular formula C22H20N2O4 B2355098 Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate CAS No. 320422-78-4](/img/structure/B2355098.png)

Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate is a synthetic compound . It has a molecular formula of C22H20N2O4 . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .

Molecular Structure Analysis

The molecular structure of Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate is defined by its molecular formula, C22H20N2O4 . Unfortunately, the specific structural details or a diagram of the molecule are not provided in the search results.Applications De Recherche Scientifique

Synthesis and Analgesic-Antiinflammatory Activities

Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate has been studied for its synthesis and analgesic-antiinflammatory activities. A research conducted by Agudoawu, S. A., and Knaus, E. (2000) explored the chemical synthesis of similar compounds and found them to exhibit superior analgesic and anti-inflammatory activities compared to traditional drugs like aspirin and ibuprofen. This suggests a potential for the compound in developing new non-steroidal antiinflammatory drugs (Agudoawu & Knaus, 2000).

Antimicrobial Activities

Another application of related compounds includes antimicrobial activities. Wardkhan, W. W., et al. (2008) investigated the synthesis of thiazoles and their derivatives, which showed promising in vitro antimicrobial activity against various bacterial and fungal isolates (Wardkhan et al., 2008).

Site-Selective α-Alkoxyl Alkynation

In the field of organic chemistry, the compound has been utilized in site-selective α-alkoxyl alkynation. A study by Guo, A., et al. (2019) presented a novel method for C-H functionalization mediated by pyridine-boryl radicals, demonstrating the compound's utility in synthetic organic chemistry (Guo et al., 2019).

Synthesis of Highly Functionalized Tetrahydropyridines

The compound also finds application in the synthesis of functionalized tetrahydropyridines. Zhu, X.-F., et al. (2003) conducted a study on the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, indicating its significance in producing complex organic molecules (Zhu et al., 2003).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Propriétés

IUPAC Name |

ethyl 2-[3-[(4-phenoxyphenyl)carbamoyl]pyridin-2-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-2-27-21(25)15-20-19(9-6-14-23-20)22(26)24-16-10-12-18(13-11-16)28-17-7-4-3-5-8-17/h3-14H,2,15H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYXZPOQKUXGJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2355016.png)

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2355018.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2355028.png)

![2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid](/img/structure/B2355033.png)

![2-[({10-Cyano-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-11-yl}methyl)sulfanyl]acetic acid](/img/structure/B2355035.png)